Plasma DES Exposure: Fosfestrol Sodium Infusion vs. Conventional Oral Diethylstilbestrol
Intravenous infusion of fosfestrol sodium achieves plasma diethylstilbestrol (DES) concentrations that are 1500-fold higher than those produced by conventional oral DES dosing [1]. This quantitative difference in systemic exposure is the pharmacokinetic basis for its distinct activity in hormone-refractory disease, where direct cytotoxicity requires drug levels unattainable with standard estrogen therapy.
| Evidence Dimension | Plasma concentration of active metabolite (DES) |
|---|---|
| Target Compound Data | Plasma DES concentration following 1000 mg fosfestrol sodium infusion: levels 1500× higher than oral DES |
| Comparator Or Baseline | Conventional oral DES therapy (dose unspecified) |
| Quantified Difference | 1500-fold higher plasma DES concentration |
| Conditions | In patients with prostate cancer; measurement via gas chromatography-mass spectrometry (GC-MS) [1]. |
Why This Matters
This 1500-fold increase in plasma DES concentration is the critical threshold that enables direct cytotoxicity in hormone-refractory cells, a therapeutic window unattainable with unmodified DES, directly justifying the selection of the fosfestrol prodrug for this indication.
- [1] Abramson FP, Lutz MP. Bioavailability, distribution and pharmacokinetics of diethylstilbestrol produced from stilphostrol. J Urol. 1982 Dec;128(6):1336-9. View Source
